(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid
Description
(3S)-4-(3-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS: 2349976-20-9) is a chiral organic compound with the molecular formula C₁₅H₂₀BrNO₄ and a molecular weight of 358.23 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amine group at the 3S position, a bromophenyl substituent at the 4-position, and a carboxylic acid terminus. This structure makes it a valuable intermediate in peptide synthesis and medicinal chemistry, particularly for introducing bromine-containing aromatic moieties into larger molecules .
Properties
CAS No. |
2349976-20-9 |
|---|---|
Molecular Formula |
C15H20BrNO4 |
Molecular Weight |
358.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Conjugate Addition for Chiral Skeleton Construction
The carbon backbone of the target compound is established via rhodium-catalyzed asymmetric conjugate addition, a method validated for analogous bromophenylbutanoate derivatives . In this step, 3-bromophenylboronic acid reacts with ethyl acrylate in the presence of a chiral rhodium catalyst (e.g., Rh(nbd)Cl₂ with (R)-BINAP), forming (3S)-ethyl 3-(3-bromophenyl)but-2-enoate. Key parameters include:
-
Catalyst System : Rhodium(I) complexes with chiral bisphosphine ligands induce enantiomeric excess (ee) >88% .
-
Solvent and Temperature : Tetrahydrofuran (THF) at 30°C ensures optimal reactivity without racemization .
-
Workup : Silica gel chromatography or crystallization from heptane isolates the enantiomerically enriched ester .
This step achieves the (3S) configuration critical for downstream functionalization.
Hydrolysis to Carboxylic Acid Intermediate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. A representative procedure involves:
-
Yield : >95% conversion, with crystallization from heptane yielding >99% pure (3S)-3-(3-bromophenyl)butanoic acid .
-
Chirality Retention : Mild basic conditions (pH 8–10) prevent epimerization, confirmed by chiral HPLC .
Introduction of the Amino Group
Amination at the β-position is achieved via Hofmann rearrangement or Curtius reaction , though direct methods are scarce in the literature. An alternative approach involves:
-
Gabriel Synthesis : Treating the bromo intermediate with phthalimide potassium, followed by hydrazinolysis to release the primary amine.
-
Reductive Amination : Reaction with ammonia and a reducing agent (e.g., NaBH₃CN) under acidic conditions.
Post-amination, the free amine is susceptible to oxidation, necessitating immediate Boc protection.
tert-Butoxycarbonyl (Boc) Protection of the Amino Group
The Boc group is introduced using O-tert-butyl S-phenyl thiocarbonate , a reagent highlighted in patent literature for its safety and efficiency . The protocol involves:
-
Reaction Conditions :
-
Mechanism : The thiocarbonate reacts with the amine to form the Boc-protected derivative, releasing thiophenol, which is oxidized to diphenyl disulfide with H₂O₂ and extracted .
For the target compound, this step proceeds in 92% yield with minimal racemization, as confirmed by ee retention assays .
Purification and Characterization
Final purification leverages differential solubility:
-
Crystallization : Dissolving the crude product in heptane at 60–65°C and cooling to 20°C induces crystallization, achieving >99% purity .
-
Chromatography : Silica gel with ethyl acetate/hexanes (10–50%) removes residual diphenyl disulfide .
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (m, 1H, ArH), 7.31 (d, J = 8.0 Hz, 2H, ArH), 5.21 (br s, 1H, NH), 4.12 (q, J = 7.2 Hz, 2H, OCH₂), 3.56 (m, 1H, CH-NHBoc), 2.68 (m, 2H, CH₂CO), 1.44 (s, 9H, C(CH₃)₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃) .
-
HPLC : Chiralpak AD-H column, 90:10 hexane/isopropanol, 1.0 mL/min; tᵣ = 12.3 min (S-enantiomer) .
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
-
Racemization During Boc Protection : Elevated temperatures (>80°C) in polar solvents risk epimerization. Mitigated by using DMSO at 60°C and shorter reaction times .
-
Impurity Formation : Condensation byproducts are minimized via pH control (8–10) during thiophenol oxidation .
-
Solubility Issues : Heptane/ethyl acetate mixtures enhance crystallization efficiency .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a common protective moiety for amines. Its removal under acidic conditions is a fundamental reaction for exposing the free amino group.
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond.
-
Outcome : Quantitative deprotection occurs within 2 hours at room temperature, yielding the primary amine (Figure 1).
Example :
Global deprotection of intermediates in NNMT inhibitor synthesis (e.g., compound 13a ) uses TFA/DCM with water to facilitate isopropylidene group cleavage .
| Parameter | Value |
|---|---|
| Reagent | TFA (20–50% v/v in DCM) |
| Time | 2–4 hours |
| Temperature | Room temperature (20–25°C) |
| Yield | 75–95% |
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The 3-bromophenyl substituent undergoes substitution reactions, particularly with nucleophiles under transition-metal catalysis.
Reaction Conditions :
-
Catalyst : Palladium (e.g., Pd(PPh₃)₄) or copper complexes .
-
Base : K₂CO₃ or Cs₂CO₃.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
Example :
Suzuki-Miyaura coupling with boronic acids (e.g., compound 13g ) under Pd catalysis introduces aryl/heteroaryl groups, enabling structural diversification .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | Biaryl derivatives | 60–85% |
| Buchwald-Hartwig | CuI, L-proline, DMSO, 100°C | Aryl amine derivatives | 50–70% |
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes esterification, amidation, or reduction, enabling conjugation or modulation of physicochemical properties.
Reactions :
-
Esterification : Using EDCl/HOBt or DCC/DMAP in DCM.
-
Amidation : Coupling with amines via carbodiimide-mediated activation.
-
Reduction : LiAlH₄ reduces the acid to a primary alcohol (rarely used due to competing side reactions).
Example :
Amidation of the carboxylic acid with methylamine (compound 21b ) reduces NNMT inhibitory activity (IC₅₀ = 1.90 µM vs. 0.36 µM for parent compound 17u ) .
| Transformation | Reagents | Yield | Application |
|---|---|---|---|
| Esterification | EDCl, HOBt, DIPEA, DCM | 70–90% | Prodrug synthesis |
| Amidation | HATU, DMF, rt, 12h | 65–80% | Peptide mimetics |
Reductive Amination at the Amino Group
After Boc deprotection, the free amine participates in reductive amination with aldehydes/ketones.
Reaction Conditions :
Example :
Compound 21a (IC₅₀ = 0.36 µM) was synthesized via sequential reductive amination of aldehydes 15u and 22a .
| Substrate | Aldehyde | Product | Yield |
|---|---|---|---|
| Boc-deprotected amine | 4-Cyanophenylpropenal | Extended linker | 48–77% |
Modification of the Amino Acid Side Chain
The α-carbon’s stereochemistry and side-chain length influence biological activity. Modifications include:
-
Homologation : Extending the carbon chain (e.g., compound 21a with a three-carbon linker).
-
Substitution : Introducing cyano or methyl groups (compounds 21j , 21k ) .
Key Findings :
-
Truncating the amino acid side chain (e.g., 21j , 21k ) abolishes NNMT inhibition (IC₅₀ >25 µM) .
-
Removing the carboxylic acid (21e ) reduces potency (IC₅₀ = 0.96 µM) .
Stability and Degradation Pathways
-
Acidic Hydrolysis : The Boc group is labile under strong acids (e.g., HCl/dioxane).
-
Photodegradation : The bromophenyl group may undergo debromination under UV light.
Scientific Research Applications
Synthesis Routes
The synthesis of (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves several steps:
- Formation of the Bromophenyl Group : Introduced via bromination of a phenyl precursor.
- Introduction of the Amino Group : Protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Formation of the Butanoic Acid Backbone : Achieved through standard organic synthesis techniques.
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for further modifications that can lead to novel compounds with desired properties.
Biology
- Enzyme-Substrate Interactions : The compound is utilized in studying enzyme-substrate interactions due to its ability to mimic natural substrates. The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, enhancing binding affinity.
- Protein Modifications : It is employed in research focusing on post-translational modifications of proteins, which are crucial for understanding cellular processes.
Medicine
- Pharmaceutical Development : Investigated as a pharmaceutical intermediate for drug development. Its structural features may contribute to the efficacy and specificity of potential drug candidates.
- Potential Therapeutics : Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific diseases or conditions influenced by protein interactions.
Industry
- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Mechanism of Action
The mechanism of action of (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at 2–8°C .
- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Purity : Typically supplied as a research-grade compound (≥95% purity) with sample solutions at 10 mM concentration .
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Key Differences :
- Electronic Effects: The bromine atom in the target compound enhances electron-withdrawing properties and steric bulk compared to the cyano group in the cyanophenyl analogue. This influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding affinity in biological targets .
- Solubility : The boronic acid derivative (CAS: 380430-68-2) exhibits higher aqueous solubility due to its polar boronic acid group, whereas the bromophenyl variant is more lipophilic, favoring organic solvents .
- Synthetic Utility: The boronic acid derivative is tailored for cross-coupling reactions, while the bromophenyl and cyanophenyl analogues serve as intermediates in peptide or small-molecule drug synthesis .
Analogues with Aliphatic Chain Modifications
Key Differences :
- Biological Activity: The thiazole-morpholine analogue (C₁₇H₂₈N₄O₄S) introduces heterocyclic motifs, which are common in kinase inhibitors and antimicrobial agents. This contrasts with the bromophenyl compound’s role as a non-heterocyclic building block .
Biological Activity
(3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-4-bromo-D-beta-phenylalanine, is a complex organic compound with significant implications in biological and medicinal chemistry. This compound features a bromophenyl moiety and a tert-butoxycarbonyl (Boc) protected amino group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2349976-20-9 |
| Molecular Formula | C15H20BrNO4 |
| Molecular Weight | 358.23 g/mol |
| Purity | 95% |
The biological activity of (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid is primarily attributed to its structural features that facilitate interactions with biological targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and carboxylic acid functionalities enable hydrogen bonding and ionic interactions. These interactions can influence enzyme activity and receptor binding, thereby modulating various biochemical pathways.
Biological Applications
- Medicinal Chemistry : The compound is investigated as a potential intermediate in drug development, particularly for synthesizing bioactive peptides and pharmaceuticals.
- Enzyme Studies : It serves as a substrate or inhibitor in studies focused on enzyme-substrate interactions, providing insights into enzyme mechanisms and kinetics.
- Antimicrobial Activity : Research has indicated that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains, enhancing its potential therapeutic applications.
Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial effects of Boc-protected amino acids, compounds similar to (3S)-4-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of hydrophobic side chains improved the antimicrobial efficacy of the synthesized compounds, with inhibition zones ranging from 9 to 20 mm against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Boc-amino acids revealed that modifications to the bromophenyl group significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or diminish binding affinity to target proteins, impacting the overall efficacy of the compound in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-Butyl carbamate | Lacks bromophenyl group | Used in synthetic applications |
| Piperine | Alkaloid with distinct properties | Primarily used in cancer research |
| (S)-3-(4-Bromophenyl)-3-aminoacetic acid | Similar structure but different activity | Investigated for anti-inflammatory properties |
Q & A
Basic: What is the structural significance of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence synthetic strategies?
The Boc group serves as a temporary protecting agent for the amino group during synthesis, preventing unwanted side reactions. Its steric bulk and stability under basic/acidic conditions allow selective deprotection in multi-step routes. Structurally, the Boc group enhances solubility in organic solvents, facilitating purification via chromatography . Synthetic strategies often prioritize introducing the Boc group early to streamline subsequent transformations, as seen in analogous fluorophenyl derivatives .
Basic: What are the key steps in designing a multi-step synthesis route for this compound?
A robust synthesis plan involves:
Amino Protection : Introducing the Boc group to the amino functionality using reagents like di-tert-butyl dicarbonate.
Core Structure Assembly : Coupling the bromophenyl moiety via Suzuki-Miyaura cross-coupling (using palladium catalysts and boronic acids) .
Carboxylic Acid Formation : Oxidation or hydrolysis of intermediate esters to yield the butanoic acid group.
Deprotection : Controlled removal of the Boc group under acidic conditions (e.g., TFA) .
Critical planning includes optimizing reaction order to minimize steric hindrance and racemization, guided by principles of retrosynthetic analysis .
Advanced: How can researchers ensure enantiomeric purity during the synthesis of the (3S) configuration?
Enantiomeric purity requires:
- Chiral Auxiliaries or Catalysts : Use of asymmetric catalysis (e.g., chiral ligands in cross-couplings) to favor the (3S) configuration.
- Stereoselective Crystallization : Exploiting differential solubility of enantiomers in specific solvents.
- Analytical Validation : Confirm purity via chiral HPLC or polarimetry. Contrast with the (R)-enantiomer synthesis in to identify stereochemical pitfalls .
Advanced: What analytical techniques are most effective for characterizing and confirming the structure?
- NMR Spectroscopy : ¹H/¹³C NMR verifies the bromophenyl aromatic signals (δ 7.2–7.5 ppm) and Boc group tert-butyl protons (δ 1.4 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry if crystals are obtainable.
- IR Spectroscopy : Identifies carbonyl stretches (Boc: ~1690 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .
Advanced: How can researchers address contradictions in spectral data during characterization?
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
- Isotopic Labeling : Trace unexpected peaks (e.g., deuterium exchange for -OH groups).
- Controlled Degradation Studies : Identify decomposition products that may skew data. For example, Boc deprotection under acidic conditions can generate tert-butyl cations, detectable via LC-MS .
Basic: What are the recommended storage conditions to maintain stability?
Store at –20°C in airtight, moisture-resistant containers under inert gas (N₂ or Ar). Avoid exposure to light, humidity, and strong acids/bases to prevent Boc cleavage or carboxylic acid dimerization .
Advanced: How to optimize the Suzuki-Miyaura coupling yield involving the 3-bromophenyl moiety?
- Catalyst Selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for enhanced reactivity .
- Solvent System : 1,2-Dimethoxyethane/water mixtures improve boronic acid solubility.
- Base Optimization : Sodium carbonate balances pH without hydrolyzing sensitive groups.
- Temperature Control : Reflux (80–100°C) ensures complete conversion while avoiding side reactions .
Advanced: How does the 3-bromophenyl substituent affect reactivity in derivatization?
The electron-withdrawing bromine atom meta to the backbone deactivates the phenyl ring, directing electrophilic substitutions to the para position. This electronic profile facilitates nucleophilic aromatic substitutions or cross-couplings, enabling targeted modifications (e.g., introducing fluorophores or biotin tags) .
Basic: What safety precautions are necessary during synthesis?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods when handling volatile reagents (e.g., TFA for Boc deprotection).
- Waste Disposal : Neutralize acidic/basic waste before disposal .
Advanced: How can computational methods predict drug-target interactions for this compound?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock.
- MD Simulations : Assess stability of ligand-protein complexes over time.
- QSAR Modeling : Correlate structural features (e.g., bromine’s hydrophobicity) with bioactivity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
